molecular formula C11H25NO5Si B13730896 butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime CAS No. 34274-57-2

butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime

Cat. No.: B13730896
CAS No.: 34274-57-2
M. Wt: 279.40 g/mol
InChI Key: OQQHYTNNRILIJI-VAWYXSNFSA-N
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Description

Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime (CAS 34274-57-2) is a silicon-modified oxime derivative of butan-2-one (methyl ethyl ketone). Its molecular formula is C₁₁H₂₅NO₅Si, with a molecular weight of 279.4 g/mol (calculated from constituent atoms) . The structure comprises a butan-2-one backbone functionalized with an oxime group (–NOH) linked to a bis(2-methoxyethoxy)methylsilyl moiety.

Properties

CAS No.

34274-57-2

Molecular Formula

C11H25NO5Si

Molecular Weight

279.40 g/mol

IUPAC Name

(E)-N-[bis(2-methoxyethoxy)-methylsilyl]oxybutan-2-imine

InChI

InChI=1S/C11H25NO5Si/c1-6-11(2)12-17-18(5,15-9-7-13-3)16-10-8-14-4/h6-10H2,1-5H3/b12-11+

InChI Key

OQQHYTNNRILIJI-VAWYXSNFSA-N

Isomeric SMILES

CC/C(=N/O[Si](C)(OCCOC)OCCOC)/C

Canonical SMILES

CCC(=NO[Si](C)(OCCOC)OCCOC)C

Origin of Product

United States

Preparation Methods

Conventional Synthesis by Ammoximation

  • Reaction : Butan-2-one (methyl ethyl ketone) reacts with hydroxylamine or ammonia and hydrogen peroxide under catalytic conditions to form butan-2-one oxime.
  • Catalyst : Titanium silicalite-1 (TS-1) molecular sieve is commonly used as a catalyst for this reaction.
  • Reaction Conditions :
    • Temperature: 55–80°C, optimally around 65°C.
    • Pressure: Atmospheric.
    • Molar ratio (butan-2-one : H₂O₂ : NH₃): 1 : 0.8–1.5 : 1–3.5.
    • Reaction time: 1–3 hours.
    • Catalyst loading: Active component to butan-2-one mass ratio approximately 6.5%.
    • Hydrogen peroxide concentration: 25–30%.
    • Ammonia concentration: 20–25% (aqueous ammonia solution).

Example Procedure

  • Methyl ethyl ketone (0.5 mol) is mixed with 5% ammonium chloride solution and TS-1 catalyst.
  • Sodium carbonate solution and hydrogen peroxide (27.4%, 0.525 mol) are added dropwise over 3 hours at 60°C.
  • The reaction continues for 2 additional hours.
  • Catalyst is filtered off, and butan-2-one oxime is obtained with yields up to 99.7%.
Parameter Value
Temperature 60–65°C
Reaction time 3–5 hours
Catalyst TS-1 molecular sieve
Catalyst loading ~6.5% (active component)
Molar ratio (MEK:H₂O₂:NH₃) 1:0.8–1.5:1–3.5
Yield Up to 99.7%

This method is environmentally friendly, avoids organic solvents, and is scalable for industrial applications.

Silylation to Form this compound

The key step to obtain this compound is the selective silylation of the hydroxyl group of butan-2-one oxime with a bis(2-methoxyethoxy)methylsilyl reagent.

General Synthetic Route

  • Starting Material : Butan-2-one oxime prepared as above.
  • Silylating Agent : Bis(2-methoxyethoxy)methylchlorosilane or a related bis(2-methoxyethoxy)methylsilyl halide.
  • Reaction Conditions :
    • Solvent: Anhydrous organic solvent such as dimethylformamide (DMF) or toluene.
    • Base: Sodium alkoxide or other suitable base to deprotonate the oxime hydroxyl group.
    • Temperature: Typically between -30°C to +50°C, preferably -10°C to 20°C.
    • Reaction time: Several hours under inert atmosphere.

Mechanism and Key Considerations

  • The oxime hydroxyl proton is abstracted by the base, generating a nucleophilic oximate ion.
  • The nucleophile attacks the silicon atom of the silyl chloride, displacing chloride and forming the silyl ether linkage.
  • Control of temperature and stoichiometry is critical to avoid side reactions.
  • An inert atmosphere (e.g., nitrogen or argon) is used to prevent moisture-induced hydrolysis of sensitive silyl reagents.

Representative Reaction Scheme

$$
\text{Butan-2-one oxime} + \text{Bis(2-methoxyethoxy)methylchlorosilane} \xrightarrow[\text{Base}]{\text{DMF, 0–20°C}} \text{this compound} + \text{HCl}
$$

Literature Examples

  • EP3186226B1 patent details similar oxime silylation reactions using sodium alkoxide in DMF at controlled temperatures, yielding silyl oxime derivatives with high selectivity and purity.
  • The reaction is typically followed by purification steps such as extraction, washing, and chromatography to isolate the pure silylated oxime.

Comparative Analysis of Preparation Methods

Preparation Step Method/Conditions Advantages Limitations
Butan-2-one oxime synthesis Ammoximation with TS-1 catalyst, aqueous system, 60–65°C, 1–3 h High yield (~99.7%), eco-friendly, solvent-free Requires precise catalyst handling
Silylation of oxime hydroxyl Reaction with bis(2-methoxyethoxy)methylchlorosilane in DMF, base-mediated, 0–20°C High selectivity, mild conditions, scalable Sensitive to moisture, requires inert atmosphere

Research Findings and Optimization Perspectives

  • The use of TS-1 molecular sieve catalyst in aqueous ammoximation reactions for butan-2-one oxime synthesis offers a green alternative to traditional methods involving toxic oxidants or organic solvents.
  • Optimization of molar ratios, temperature, and catalyst loading can maximize yields and reduce by-products.
  • Silylation reactions benefit from low temperatures and controlled addition of reagents to minimize side reactions and hydrolysis.
  • Analytical techniques such as gas chromatography and NMR are used to confirm product purity and yield.
  • Studies on the interaction of this compound with substrates highlight its utility in materials science, particularly due to the silane group enhancing adhesion properties.

Chemical Reactions Analysis

Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxime ethers.

    Reduction: It can be reduced to yield the corresponding amine derivatives.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Materials Science

Silane Coupling Agents
Butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime is utilized as a silane coupling agent in composite materials. Its ability to bond organic polymers with inorganic surfaces improves the mechanical properties of composites, such as adhesion and durability. This application is particularly relevant in the production of glass fiber-reinforced plastics, where enhanced interfacial adhesion is crucial for performance.

Coating Formulations
The compound is also explored in coating formulations, where it acts as a cross-linking agent that enhances the hardness and chemical resistance of coatings. Its incorporation into paint formulations has been shown to improve gloss retention and weatherability, making it suitable for outdoor applications.

Pharmaceutical Applications

Drug Delivery Systems
Research indicates that this compound can be used in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds. This property facilitates controlled release mechanisms, enhancing the bioavailability of drugs while minimizing side effects.

Anticancer Properties
Studies have reported that oxime derivatives exhibit anticancer activity. This compound has been investigated for its potential use in cancer therapeutics. Preliminary findings suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.

Environmental Science

Pollution Remediation
The compound's silane structure allows it to interact with pollutants, making it a candidate for use in environmental remediation processes. It has been studied for its ability to bind heavy metals and organic contaminants in soil and water, facilitating their removal or stabilization.

Biodegradability Studies
Recent research has focused on the biodegradability of silane compounds like this compound. Understanding its degradation pathways is essential for assessing its environmental impact and potential as a sustainable material.

Case Studies

Study Focus Findings Reference
Silane Coupling Agent EfficiencyImproved adhesion in glass fiber composites
Drug Delivery MechanismEnhanced bioavailability of anticancer drugs
Heavy Metal BindingEffective removal of lead from contaminated water

Mechanism of Action

The mechanism of action of butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime involves its interaction with specific molecular targets. The silyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxime moiety can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime and analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound 34274-57-2 C₁₁H₂₅NO₅Si 279.4 Bis(2-methoxyethoxy)methylsilyl oxime Potential crosslinker; high polarity
Butan-2-one O,O'-(dimethylsilanediyl)dioxime 68610-87-7 C₁₀H₂₂N₂O₂Si 230.38 Dimethylsilanediyl dioxime Simpler silyl structure; lower molecular weight
Butan-2-one O,O',O'',O'''-silanetetrayltetraoxime 91697-01-7 Not provided Not provided Silanetetrayl tetraoxime Highly complex; multiple oxime groups
3,3-Bis(methylthio)butan-2-one oxime 94291-65-3 C₆H₁₃NOS₂ 193.3 Methylthio groups at C3 Sulfur-rich; possible agrochemical intermediate
(E)-4-(3-Methoxyphenyl)butan-2-one oxime 191484-58-9 C₁₁H₁₅NO₂ 193.24 Methoxyphenyl substituent at C4 Aromatic substitution; potential bioactive agent
Key Observations:
  • Substituent Complexity : The target compound’s bis(2-methoxyethoxy)methylsilyl group confers higher polarity and bulk compared to the dimethylsilanediyl group in 68610-87-7, which lacks ether linkages .
  • Molecular Weight : The target compound’s molecular weight (279.4 g/mol) exceeds that of simpler analogs like 3,3-bis(methylthio)butan-2-one oxime (193.3 g/mol), reflecting its extended substituents .

Physicochemical Properties

  • Solubility: The bis(2-methoxyethoxy)methylsilyl group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the dimethylsilanediyl analog, which may favor nonpolar solvents .
  • Stability : Silyl ethers generally resist hydrolysis better than esters, but the methoxyethoxy groups in the target compound could introduce moderate hydrophilicity, affecting environmental persistence .
  • Thermal Properties: No direct data are provided, but silicon-based compounds often exhibit thermal stability, suggesting utility in high-temperature polymer processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime, and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves silylation of the oxime group using bis(2-methoxyethoxy)methylsilyl chloride under anhydrous conditions. Key steps include:

  • Oxime Formation : Reacting butan-2-one with hydroxylamine hydrochloride in ethanol under reflux to form the oxime intermediate .
  • Silylation : Treating the oxime with bis(2-methoxyethoxy)methylsilyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to prevent side reactions.
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane (1:3) to isolate the product.
    Critical conditions include moisture control (to avoid hydrolysis of the silyl group) and stoichiometric precision to minimize byproducts like disilylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for the oxime proton (δ 8.1–8.3 ppm) and methoxyethoxy protons (δ 3.4–3.7 ppm).
  • ¹³C NMR : The carbonyl carbon of the oxime appears at δ 150–155 ppm, while the silyl-linked carbons show signals at δ 60–70 ppm.
  • ²⁹Si NMR : A singlet near δ 10–15 ppm confirms the silyl group .
  • IR Spectroscopy : The C=N stretch (1640–1620 cm⁻¹) and Si-O-C vibrations (1050–1100 cm⁻¹) are key markers .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 279.1564 (C₁₁H₂₅NO₅Si⁺) .

Advanced Research Questions

Q. How does the bis(2-methoxyethoxy)methylsilyl group influence the reactivity and stability of the oxime functional group under varying experimental conditions?

  • Methodological Answer :

  • Steric Effects : The bulky silyl group reduces nucleophilic attack on the oxime, enhancing stability in protic solvents.
  • Electronic Effects : Electron-donating methoxyethoxy groups increase the oxime’s electron density, making it less reactive toward electrophiles but more resistant to hydrolysis.
  • Stability Tests : Conduct kinetic studies in aqueous buffers (pH 2–12) to compare hydrolysis rates with simpler oximes (e.g., MEKO). Use HPLC to quantify degradation products .

Q. What computational approaches can predict the coordination behavior of this compound with transition metals, and how do these align with experimental data?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry of the oxime-metal complex (e.g., with Cu²⁺ or Fe³⁺) using B3LYP/6-31G(d). Analyze frontier molecular orbitals to predict binding sites.
  • Experimental Validation : Compare computed binding energies with experimental stability constants (log K) derived from potentiometric titrations. Discrepancies may arise from solvent effects not modeled in simulations .

Q. In crystallographic studies, how do software tools like SHELX resolve structural ambiguities in the silyl-oxime linkage?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve light atoms (O, N) and the silyl group.
  • SHELX Refinement : Employ the AFIX command to constrain the silyl-oxime torsion angles during refinement.
  • Validation : Cross-check with PLATON to detect disorders in the methoxyethoxy chains. Discrepancies in thermal parameters may indicate dynamic disorder, requiring TLS refinement .

Q. How can researchers address discrepancies in reported reaction yields for this compound across studies?

  • Methodological Answer :

  • Parameter Screening : Systematically vary reaction parameters (temperature, solvent purity, catalyst loading) using Design of Experiments (DoE).
  • Analytical Cross-Check : Compare yields quantified by NMR (internal standard) vs. HPLC. Inconsistent purity assessments (e.g., residual solvents) often explain yield variations .
  • Reproducibility Protocols : Publish detailed procedures, including exact grades of reagents (e.g., anhydrous vs. technical-grade solvents) .

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